molecular formula C22H23N3O4 B5640669 N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5640669
M. Wt: 393.4 g/mol
InChI Key: MTBUATSGLISQBZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that demonstrate profound biological activity, particularly in the realm of cardiotonics and nootropics. Its synthesis and analysis are of great interest due to its potential applications in medicinal chemistry and drug discovery.

Synthesis Analysis

The synthesis of similar compounds has been described in literature, involving multiple steps that require precise conditions to ensure the successful addition of each functional group. One study outlines the discovery of potent inotropic activity in dogs through the synthesis of dihydropyridazinone derivatives, showcasing the methodological approach towards creating biologically active compounds (Robertson et al., 1986). Another research outlines the high-performance liquid chromatographic determination of a nootropic agent, indicating the synthesis and detection methodologies pertinent to this class of compounds (Fujimaki et al., 1988).

Molecular Structure Analysis

Structural analysis often involves X-ray crystallography and NMR spectroscopy. For example, the molecular structure and DFT study of (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine and its acetamide derivative have been extensively analyzed to reveal the conformational and electronic characteristics of such molecules (Geng et al., 2023).

Chemical Reactions and Properties

This compound, like its analogs, participates in various chemical reactions, including but not limited to, acetylation, ethylation, and condensation reactions. These reactions are critical for modifying the molecular structure to enhance biological activity or to create derivatives for further study (Fenga, 2007).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure play a significant role in the drug development process. Studies like the X-ray analysis and physicochemical characterization provide insights into the stability and solubility of the compounds, which are essential for formulation development (Sarhan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions, stability, and compatibility with other compounds, are crucial for understanding the potential use and safety of the compound. Research focusing on the synthesis and antioxidant studies of novel N-substituted derivatives highlights the importance of chemical property analysis in identifying compounds with significant biological activity (Ahmad et al., 2012).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14-5-6-15(2)19(9-14)20-7-8-22(27)25(24-20)13-21(26)23-16-10-17(28-3)12-18(11-16)29-4/h5-12H,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBUATSGLISQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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